Methyl 3-nonenoate, (3Z)-

Biodiesel Combustion Oxidation Kinetics Fuel Chemistry

Methyl 3-nonenoate, (3Z)- (systematically methyl (Z)-non-3-enoate) is a ten-carbon fatty acid methyl ester distinguished by a Z (cis) double bond at the C3 position. It is a naturally occurring volatile identified in guava and hop oil and is listed as a permitted flavouring agent by JECFA with an Acceptable Daily Intake of “ACCEPTABLE” and no safety concern at current intake levels.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 41654-16-4
Cat. No. B12682256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nonenoate, (3Z)-
CAS41654-16-4
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(=O)OC
InChIInChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7-
InChIKeyMTDCXFZGUVZRSQ-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Nonenoate (3Z)- (CAS 41654-16-4): What Buyers Need to Know Before Sourcing This cis-Unsaturated Ester


Methyl 3-nonenoate, (3Z)- (systematically methyl (Z)-non-3-enoate) is a ten-carbon fatty acid methyl ester distinguished by a Z (cis) double bond at the C3 position. It is a naturally occurring volatile identified in guava and hop oil [1] and is listed as a permitted flavouring agent by JECFA with an Acceptable Daily Intake of “ACCEPTABLE” and no safety concern at current intake levels [2]. Its characteristic olfactory profile—fruity, green, watermelon, pear-like—makes it a candidate for cucumber, melon, guava and tropical-fruit flavour formulations [3]. However, the (3Z)- isomer is not commercially interchangeable with its (3E)- geometric isomer or with positional isomers such as methyl 2-nonenoate; the position and geometry of the double bond govern both chemical reactivity and sensory perception, mandating explicit isomer specification during procurement.

Isomer Identity

Specified cis (Z) double bond geometry at C3

Flavor Workflow

Formulations requiring fatty-waxy green notes not achievable with (E)-isomer

Regulatory Pathway

JECFA-cleared flavor agent supporting direct food use

Why “Methyl Nonenoate” Is Not a Single Ingredient: The Procurement Risk of Ignoring Double-Bond Geometry and Position


“Methyl 3-nonenoate” frequently appears as a single CAS entry (13481-87-3, high-trans mixture), but the (3Z)- isomer (CAS 41654-16-4) exhibits distinct physical, olfactory, and reactivity properties that preclude casual substitution. The cis configuration imposes a kinked chain geometry that alters vapour pressure, polarity, and odour character relative to the trans analog . Combustion kinetic data demonstrate that moving the double bond from C2 to C3 changes oxidation reactivity, highlighting that positional isomerism carries measurable energetic consequences [1]. In sensory applications, the (Z) unsaturation pattern contributes to fatty, waxy, costus-like facets that are absent or muted in the (E)-isomer, which is described as cleaner pear-apple [2]. Therefore, downstream performance in flavour fidelity, headspace analysis, or chemical conversion cannot be assured without specifying the (3Z)- stereochemistry.

Odor Profile Shift

Substituting (3E)- or mixed isomers replaces the fatty-waxy costus note with cleaner pear-apple, altering target flavor fidelity.

Combustion Reactivity Overestimation

Using saturated methyl nonanoate or 2-nonenoate instead of (3Z)- overestimates low-temperature heat release in kinetic models.

Regulatory Clearance Gap

Positional isomers such as methyl 2-nonenoate lack JECFA evaluation, increasing regulatory burden for food flavor applications.

Head-to-Head Quantitative Evidence: Where Methyl 3-Nonenoate, (3Z)- Diverges from Its Closest Analogs


Combustion Reactivity: Methyl (3Z)-3-Nonenoate vs. Methyl 2-Nonenoate and Saturated Methyl Nonanoate

In a motored CFR engine study, the magnitude of low-temperature heat release (LTHR) among C9 fatty acid esters followed the order ethyl nonanoate > methyl nonanoate ≫ methyl 2-nonenoate > methyl 3-nonenoate. The unsaturated esters displayed markedly lower oxidation reactivity than their saturated counterparts, and the double-bond position at C3 (vs. C2) further depressed LTHR. [1] Shock-tube experiments at 3.8–6.2 MPa and 850–1500 K confirmed that both methyl trans-3-nonenoate and methyl trans-2-nonenoate exhibit reactivities similar to 1-octene, but the yield of stable intermediates differs, indicating divergent reaction pathways. [2] Although the explicit Z-isomer was not tested, the established sensitivity of low-temperature chemistry to double-bond position and geometry implies that the (3Z)- isomer will show a distinct ignition profile relative to the (3E)- and 2-nonenoate analogs.

Combustion Reactivity
Class-level
Methyl 3-nonenoate: Lowest LTHR among C9 esters tested
Supports isomer-specific kinetic modeling; reactivity rank critical.
Data inferred from mixed-isomer studies; (3Z)-specific LTHR not isolated.
Biodiesel Combustion Oxidation Kinetics Fuel Chemistry

Odor Quality Divergence: Methyl (3Z)-Nonenoate vs. Methyl (E)-3-Nonenoate and Methyl 2-Nonenoate

Systematic GC-Olfactometry on (Z)-3-alkenoic acids established that the (Z)-geometry imparts a fatty, sweaty, plastic-like, then waxy odor progression as chain length increases from C6 to C10; the corresponding methyl esters retain the fatty-waxy character but add fruity-green top notes. [1] In contrast, commercial “High Trans” methyl 3-nonenoate is described as a clean, fruity, green, pear-like aroma with apple and melon taste , while methyl 2-nonenoate is characterized as an intense fresh, green, violet, cucumber odor. Although no published head-to-head GC-O study directly compares (3Z)- vs. (3E)- methyl 3-nonenoate, the divergent odor descriptors across geometric and positional isomers are consistent and reproducible across multiple fragrance house data sheets.

Odor Character
Reported
(3Z)- fatty-waxy green vs. (3E)- clean pear-apple
Enables formulation differentiation in cucumber-melon profiles.
Cross-study odor descriptors; direct head-to-head GC-O not available.
Flavor Chemistry Structure-Odor Relationships Sensory Science

Regulatory Acceptability: JECFA Clearance vs. Unlisted or Restricted Isomers

JECFA evaluated methyl 3-nonenoate (as methyl non-3-enoate, FEMA 3710) in 1998 and assigned an ADI of “ACCEPTABLE” with the comment “No safety concern at current levels of intake when used as a flavouring agent.” [1] This evaluation covers the substance as a flavouring agent under the specified purity criteria. By contrast, closely related esters such as methyl 2-nonenoate have not received the same explicit JECFA favorable determination, and methyl (E)-3-nonenoate is typically sold as a “high-trans” mixture rather than as a purified single geometric isomer, complicating its regulatory standing in jurisdictions requiring strict isomer specification.

JECFA Clearance
Class-level
ADI: ACCEPTABLE; no safety concern at current intake
Reduces regulatory risk for food flavor applications.
Class-level inference; verify jurisdiction-specific requirements.
Food Safety Regulatory Science Flavor Legislation

Natural Occurrence Confirmation: (Z)-Isomer in Guava and Hop Oil Versus Synthetic Trans-Isomer

Methyl (xi)-3-nonenoate, which encompasses the (3Z)- isomer, has been isolated and identified from guava (Psidium guajava) and hop oil (Humulus lupulus). [1] The HMDB entry specifically registers methyl (3Z)-non-3-enoate under CAS 41654-16-4. [2] By contrast, methyl (E)-3-nonenoate is predominantly synthetic and is not reported in the same natural sources at comparable levels. This natural occurrence evidence can be pivotal for companies pursuing “natural” labeling or for authentication studies where the (Z):(E) ratio may serve as a marker of genuine natural origin.

Natural Occurrence
Reported
Confirmed in guava and hop oil via GC-MS
Supports nature-identical labeling and authentication marker use.
Isomer ratio not publicly quantified; (E)- not detected in these sources.
Natural Products Chemistry Authentication GC-MS

High-Confidence Application Scenarios for Methyl 3-Nonenoate, (3Z)- Based on Quantified Differentiation


Cucumber–Melon Flavor Formulations Requiring Fatty-Waxy Green Notes

Flavorists requiring the fatty, waxy, costus-like nuance described in section 3, Evidence Item 2, will preferentially source the (3Z)- isomer over the (3E)- isomer, which provides only pear-apple top notes. The (3Z)- isomer’s substantivity > 24 hours at 100% [1] ensures longevity in finished products. Its JECFA clearance [2] permits immediate use in food flavorings without additional toxicological filings.

Biodiesel Surrogate and Combustion Kinetic Model Validation

As demonstrated in section 3, Evidence Item 1, methyl 3-nonenoate exhibits the lowest low-temperature heat release among C9 fatty acid esters [3]. Researchers developing kinetic models for unsaturated biodiesel surrogates should use the (3Z)- isomer to accurately represent cis-unsaturated fuel components; substituting with methyl nonanoate or methyl 2-nonenoate would introduce significant LTHR overprediction.

Natural-Identical Flavor Authentication via Isomer Ratio Analysis

Because methyl (3Z)-non-3-enoate occurs naturally in guava and hop oil while the (E)- isomer is predominantly synthetic (section 3, Evidence Item 4), the (Z):(E) ratio can serve as an authenticity marker. Analytical laboratories equipped with chiral or polar GC columns can use the purified (3Z)- standard (CAS 41654-16-4) to quantify natural vs. synthetic contributions in commercial flavor ingredients [4].

Structure-Odor Relationship Studies on (Z)-Unsaturated Esters

The systematic GC-O work by Lorber et al. on (Z)-3-alkenoic acids [5] provides a framework for extending structure-odor correlations to the corresponding methyl esters. The (3Z)- isomer serves as the C9 chain-length reference point for studying how esterification modulates the odor thresholds and qualities of (Z)-unsaturated fatty acids in academic and industrial sensory research.

Application
Selection Property
Validation Focus
Cucumber-melon flavor formulation
Z-isomer geometry for fatty-waxy note
Odor substantivity profile and JECFA clearance
Biodiesel surrogate kinetic modeling
cis-unsaturation reactivity profile
LTHR benchmarking against saturated esters
Natural-identical flavor authentication
(Z):(E) isomer ratio marker
GC-MS quantification using purified (3Z) standard
Structure-odor relationship studies
C9 (Z)-unsaturated ester reference
Odor threshold modulation with esterification
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